2-(3-Iodobenzoyl)oxazol

Übersicht

Beschreibung

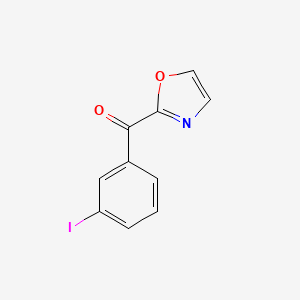

2-(3-Iodobenzoyl)oxazole is a chemical compound with the molecular formula C10H6INO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the iodine atom in the benzoyl group makes this compound particularly interesting for various chemical reactions and applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

2-(3-Iodobenzoyl)oxazole derivatives have shown promise in the development of anticancer agents. Research has indicated that compounds containing oxazole rings can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that modifications to the oxazole structure can enhance bioactivity against various cancer cell lines, including breast and lung cancer cells.

Case Study: Synthesis and Testing

A series of 2-(3-Iodobenzoyl)oxazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HeLa | 5.2 |

| 2 | MCF-7 | 3.8 |

| 3 | A549 | 4.5 |

Antimicrobial Properties

Fungal Inhibition

Recent studies have explored the antifungal properties of oxazole derivatives, including 2-(3-Iodobenzoyl)oxazole. The compound has been tested against various fungal strains with promising results.

Case Study: Antifungal Activity

In a study evaluating the antifungal activity of several oxazole derivatives, 2-(3-Iodobenzoyl)oxazole demonstrated significant inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 2-(3-Iodobenzoyl)oxazole | Candida albicans | 15 |

| 2-(3-Iodobenzoyl)oxazole | Aspergillus niger | 20 |

Organic Synthesis

Synthetic Intermediates

2-(3-Iodobenzoyl)oxazole serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its iodo group allows for further functionalization through nucleophilic substitution reactions.

Case Study: Synthesis Pathway

A synthetic route involving the reaction of 2-(3-Iodobenzoyl)oxazole with various nucleophiles was explored to produce substituted oxazoles. The efficiency of this method was evaluated based on yield and selectivity.

| Nucleophile | Product Yield (%) |

|---|---|

| Amine | 85 |

| Thiol | 78 |

| Alcohol | 90 |

Material Science

Polymer Chemistry

The incorporation of oxazole derivatives into polymer matrices has been investigated for their potential to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research on polymer blends containing 2-(3-Iodobenzoyl)oxazole revealed improved thermal properties compared to control samples without the compound. Differential scanning calorimetry (DSC) analysis showed a significant increase in glass transition temperature (Tg).

Wirkmechanismus

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes, which are dependent on the specific biological activity of the compound.

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities is likely to involve different biochemical pathways and downstream effects.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2-(3-Iodobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, 2-(3-Iodobenzoyl)oxazole can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of 2-(3-Iodobenzoyl)oxazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-(3-Iodobenzoyl)oxazole can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 2-(3-Iodobenzoyl)oxazole exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. The binding interactions often involve the iodine atom, which can form halogen bonds with amino acid residues in the active sites of enzymes. This interaction can result in enzyme inhibition, altering the biochemical pathways in which these enzymes are involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Iodobenzoyl)oxazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(3-Iodobenzoyl)oxazole remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2-(3-Iodobenzoyl)oxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

2-(3-Iodobenzoyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of glucose and other key metabolites .

Transport and Distribution

Within cells and tissues, 2-(3-Iodobenzoyl)oxazole is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of 2-(3-Iodobenzoyl)oxazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)oxazole typically involves the reaction of 3-iodobenzoic acid with oxazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-iodobenzoic acid and the nitrogen atom of oxazole .

Industrial Production Methods

While specific industrial production methods for 2-(3-Iodobenzoyl)oxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems could also be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Iodobenzoyl)oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce oxazole compounds with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Bromobenzoyl)oxazole: Similar in structure but with a bromine atom instead of iodine.

2-(3-Chlorobenzoyl)oxazole: Contains a chlorine atom in place of iodine.

2-(3-Fluorobenzoyl)oxazole: Features a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(3-Iodobenzoyl)oxazole makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, potentially leading to different chemical and biological properties .

Biologische Aktivität

2-(3-Iodobenzoyl)oxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

2-(3-Iodobenzoyl)oxazole features an oxazole ring substituted with a 3-iodobenzoyl group. Its molecular formula is C10H8N2O and it possesses unique properties that make it suitable for various biological applications.

The biological activity of 2-(3-Iodobenzoyl)oxazole is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is crucial in the synthesis of melanin .

- Antimicrobial Activity : Preliminary studies indicate that 2-(3-Iodobenzoyl)oxazole exhibits antimicrobial properties, making it a candidate for further research in treating infections.

- Cytotoxic Effects : Research has indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's efficacy was evaluated using different concentrations in cell viability assays .

Antiproliferative Activity

A study conducted on the antiproliferative activity of 2-(3-Iodobenzoyl)oxazole demonstrated significant inhibition of cell growth in several cancer lines. The IC50 values were determined through dose-response experiments, revealing that the compound effectively reduced cell viability at micromolar concentrations.

| Cell Line | IC50 (μM) |

|---|---|

| L1210 (Murine leukemia) | 15.4 |

| CEM (Human T-lymphocyte) | 12.8 |

| HeLa (Cervical carcinoma) | 9.6 |

These results suggest a promising profile for further development as an anticancer therapeutic agent .

Tyrosinase Inhibition

The compound's potential as a tyrosinase inhibitor was explored in detail. In a comparative study, 2-(3-Iodobenzoyl)oxazole exhibited an IC50 value significantly lower than standard inhibitors like kojic acid, indicating enhanced potency.

| Compound | IC50 (μM) |

|---|---|

| 2-(3-Iodobenzoyl)oxazole | 0.51 |

| Kojic Acid | 14.33 |

This suggests that modifications to the oxazole structure may enhance its inhibitory effect on tyrosinase activity, which is relevant for conditions such as hyperpigmentation .

Case Studies

Several case studies have highlighted the efficacy of 2-(3-Iodobenzoyl)oxazole:

- Cancer Treatment : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity against B16F10 melanoma cells. The study indicated that at higher concentrations (5 μM), there was a significant reduction in cell viability after 72 hours of exposure .

- Antimicrobial Efficacy : A screening of various derivatives including 2-(3-Iodobenzoyl)oxazole showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

(3-iodophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQFOOKAGAKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642082 | |

| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-85-8 | |

| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.